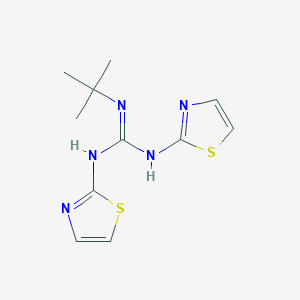![molecular formula C8H16BrNO2 B14469023 3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide CAS No. 66155-49-5](/img/structure/B14469023.png)
3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide is a chemical compound with the molecular formula C10H20BrN. It is known for its unique spiro structure, which includes a nitrogen atom and two oxygen atoms within a bicyclic framework. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide typically involves the reaction of a suitable precursor with a brominating agent. One common method includes the reaction of 6-azaspiro[5.5]undecane with bromine in an appropriate solvent under controlled temperature conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in aqueous or organic solvents.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide involves its interaction with specific molecular targets. The nitrogen atom in the spiro structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Azaspiro[5.5]undecan-6-ium chloride: Similar structure but with a chloride ion instead of bromide.
1,1’-Spirobipiperidinium bromide: Another spiro compound with a different bicyclic framework.
Uniqueness
3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide is unique due to the presence of both nitrogen and oxygen atoms in its spiro structure, which imparts distinctive chemical and biological properties. This makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
66155-49-5 |
|---|---|
Molekularformel |
C8H16BrNO2 |
Molekulargewicht |
238.12 g/mol |
IUPAC-Name |
3,9-dioxa-6-azoniaspiro[5.5]undecane;bromide |
InChI |
InChI=1S/C8H16NO2.BrH/c1-5-10-6-2-9(1)3-7-11-8-4-9;/h1-8H2;1H/q+1;/p-1 |
InChI-Schlüssel |
MGDUZWMLJAREJW-UHFFFAOYSA-M |
Kanonische SMILES |
C1COCC[N+]12CCOCC2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-5H-indeno[1,2-B]pyridine](/img/structure/B14468955.png)




![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)

![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)



